

The Dual Facets of RIPK3 Kinase Inhibition by GSK-843: A Technical Guide

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Compound of Interest				
Compound Name:	GSK-843			
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of regulated cell death implicated in a variety of inflammatory diseases. **GSK-843** is a potent and selective inhibitor of RIPK3 kinase activity. This technical guide provides an in-depth overview of the biological functions of RIPK3 kinase inhibition by **GSK-843**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. A notable characteristic of **GSK-843** is its dose-dependent dual functionality: at lower concentrations, it effectively blocks necroptosis, while at higher concentrations, it paradoxically induces apoptosis. This guide aims to equip researchers with the comprehensive information needed to effectively utilize **GSK-843** as a tool compound in the study of necroptosis and related cellular processes.

Introduction to RIPK3 and Necroptosis

Necroptosis is a programmed form of necrosis that is typically activated when apoptosis is inhibited.[1] Unlike the immunologically silent process of apoptosis, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[2] RIPK3 has emerged as a central kinase in the necroptosis pathway. [1] The canonical necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a protein complex known as the necrosome.[3] This complex minimally consists of RIPK1 and RIPK3, which interact via their RIP homotypic



interaction motifs (RHIMs).[4] Within the necrosome, RIPK3 becomes activated and phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL).[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[3]

GSK-843: A Selective RIPK3 Inhibitor

GSK-843 is a small molecule inhibitor that selectively targets the kinase activity of RIPK3.[1] It has been instrumental in elucidating the role of RIPK3 in necroptosis and has been shown to be effective in blocking necroptosis across various cell types and stimuli.[6]

Quantitative Data on GSK-843 Activity

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of **GSK-843**.

Parameter	Value	Reference
RIPK3 Binding Affinity (IC50)	8.6 nM	[1]
RIPK3 Kinase Inhibition (IC50)	6.5 nM	[1][7]

Table 1: In Vitro Activity of GSK-843

Cellular Process	Cell Lines	Effective Concentration Range	Reference
Necroptosis Inhibition	Mouse BMDMs, PECs, 3T3SA fibroblasts	0.04 - 1 μΜ	[1][6]
Apoptosis Induction	SVEC, L929, 3T3SA, MEFs	3 - 10 μΜ	[6][7]

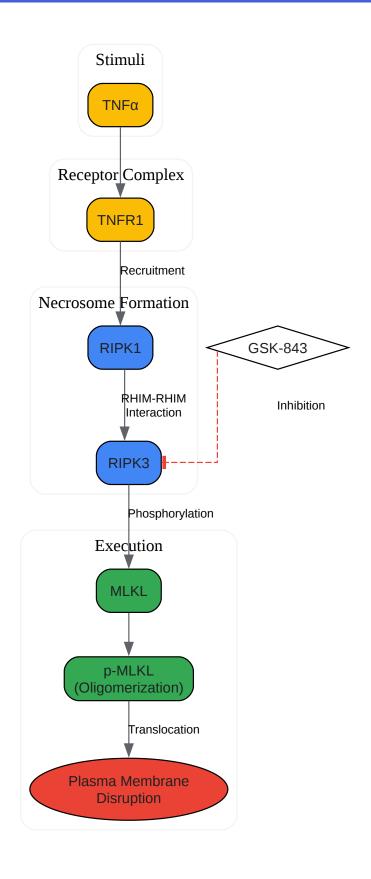
Table 2: Cellular Activity of GSK-843



Signaling Pathways Canonical Necroptosis Pathway and Inhibition by GSK843

The canonical necroptosis pathway is initiated by stimuli such as TNF, leading to the formation of the necrosome and subsequent cell death. **GSK-843** inhibits this pathway by directly targeting the kinase activity of RIPK3, preventing the phosphorylation of MLKL.





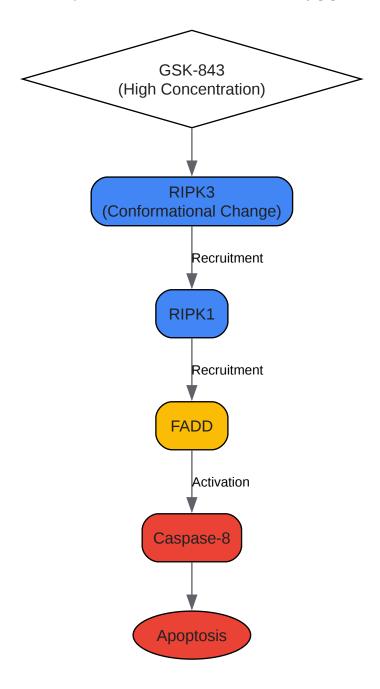
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Canonical necroptosis pathway and the inhibitory action of GSK-843.



GSK-843-Induced Apoptosis Pathway

At higher concentrations, **GSK-843** induces a conformational change in RIPK3, leading to the recruitment of RIPK1 and FADD, and the subsequent activation of Caspase-8, culminating in apoptosis.[8] This effect is independent of RIPK3's kinase activity.[8]



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Induction of apoptosis by high concentrations of GSK-843.



Experimental ProtocolsIn Vitro RIPK3 Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of **GSK-843** against RIPK3 kinase.

Materials:

- Recombinant human RIPK3
- Myelin Basic Protein (MBP) substrate
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, and 2 mM DTT)
- ATP
- GSK-843
- ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

- Prepare serial dilutions of **GSK-843** in the kinase reaction buffer.
- Incubate the recombinant human RIPK3 protein with the different concentrations of GSK-843 or DMSO (vehicle control) for 30 minutes in the kinase reaction buffer.[9]
- Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 μM) and the substrate MBP (e.g., 20 μM).[9]
- Incubate the reaction mixture for 2 hours at room temperature.
- Terminate the reaction and measure the luminescence using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
- Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.



Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of **GSK-843**.

Materials:

- HT-29 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Human TNF-α
- Smac mimetic (e.g., birinapant)
- Pan-caspase inhibitor (e.g., z-VAD-FMK)
- GSK-843
- Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

- Seed HT-29 cells in a 96-well plate and allow them to adhere and reach 70-80% confluency.
 [10]
- Pre-treat the cells with serial dilutions of **GSK-843** or vehicle (DMSO) for 1-2 hours.[10]
- Induce necroptosis by adding a cocktail of TNF- α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 μ M).[10]
- Incubate the cells for 24-48 hours.
- Measure cell viability using a suitable assay according to the manufacturer's instructions.
- Normalize the viability data to the untreated control and calculate the IC50 for necroptosis inhibition.





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Workflow for necroptosis induction and inhibition assay.

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This protocol is for detecting the phosphorylation status of RIPK3 and MLKL, which are key markers of necroptosis activation.

Materials:

- Cells treated to induce necroptosis (with and without GSK-843)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

Procedure:

Lyse the treated cells and quantify the protein concentration.



- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.[10]
- Transfer the proteins to a membrane.
- Block the membrane for 1 hour at room temperature.[10]
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the chemiluminescent signal using an ECL substrate.
- Analyze the band intensities to determine the levels of phosphorylated proteins relative to the total protein and loading control.

Co-Immunoprecipitation of RIPK1 and RIPK3

This protocol allows for the investigation of the interaction between RIPK1 and RIPK3, a key step in necrosome formation.

Materials:

- Treated cells
- Co-IP lysis buffer (non-denaturing)
- Anti-RIPK3 antibody and IgG control
- Protein A/G magnetic beads

Procedure:

- Lyse the cells in a non-denaturing buffer and pre-clear the lysates with protein A/G beads.
- Incubate the pre-cleared lysates with an anti-RIPK3 antibody or an IgG control overnight at 4°C.



- Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibodyprotein complexes.
- Wash the beads several times to remove non-specifically bound proteins.
- Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.

Conclusion

GSK-843 is a valuable research tool for studying the biological functions of RIPK3 kinase. Its potent and selective inhibition of RIPK3 makes it ideal for dissecting the necroptotic signaling pathway. However, researchers must be mindful of its dose-dependent dual effects, where it can switch from a necroptosis inhibitor to an apoptosis inducer at higher concentrations. The data and protocols provided in this guide offer a comprehensive resource for the effective application of **GSK-843** in research and drug development, facilitating a deeper understanding of RIPK3-mediated cell death and its implications in disease.

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